![molecular formula C11H8ClN3O4S B2444264 ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid CAS No. 931374-35-5](/img/structure/B2444264.png)

({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, is a new compound that has been studied for its potential as an oral drug . It has been used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .

Synthesis Analysis

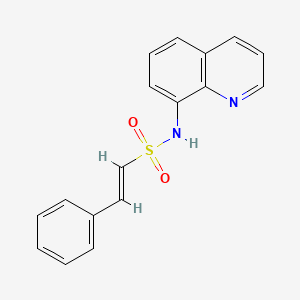

The compound was synthesized by Siddiqui et al . They used it as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .Molecular Structure Analysis

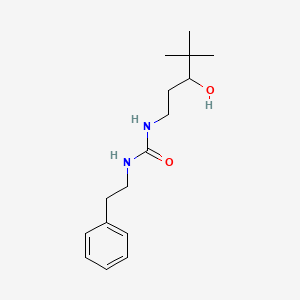

The molecular structure of this compound is complex, with a chlorophenoxy group attached to a thiadiazol group, which is further linked to an amino group . The structure also includes an acetic acid moiety .Physical And Chemical Properties Analysis

The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) . The compound migrated to the hydrophilic compartment on increasing pH .Scientific Research Applications

Synthesis and Application in Chemical Structures

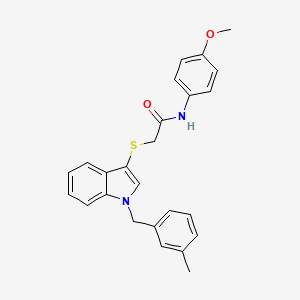

The compound 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives are extensively studied in the field of chemistry for their potential applications in the synthesis of various bioactive molecules. For instance, Sah et al. (2014) described the synthesis of formazans from a Mannich base of this compound as antimicrobial agents. The study involved a series of chemical reactions, including esterification and diazotisation, leading to the production of compounds with moderate antimicrobial activity against specific bacterial and fungal strains (Sah et al., 2014).

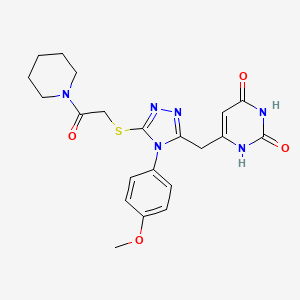

Synthesis and Characterization of Triheterocyclic Compounds

The research on triheterocyclic compounds consisting of 1,2,4-Triazol-3-one, 1,3,4-Thiadiazole, and 1,3,4-Oxadiazole rings has also been a point of interest. A study by Demirbas (2005) involved synthesizing a series of acetic acid derivatives through condensation and subsequent reactions, leading to the formation of complex structures with 1,2,4-triazol-3-one derivatives (Demirbas, 2005).

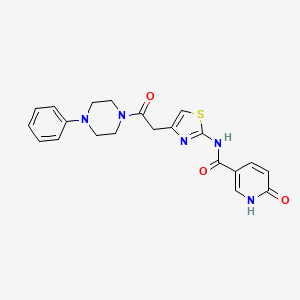

Antimicrobial Activities

Further, Demirbaş et al. (2010) synthesized new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, which exhibited promising antimicrobial activities against various test microorganisms compared to ampicillin (Demirbaş et al., 2010).

Antioxidant and Anti-inflammatory Activities

Additionally, Sravya et al. (2019) prepared a new class of compounds with 1,3,4-oxadiazol-2-amine and 1,3,4-thiadiazol-2-amine derivatives. These compounds were tested for their antioxidant and anti-inflammatory activities, with some showing significant results exceeding the standard ascorbic acid (Sravya et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of this enzyme can lead to an accumulation of acetylcholine, resulting in increased stimulation of cholinergic receptors.

Mode of Action

The compound interacts with its target, the acetylcholinesterase enzyme, by binding to its active site. This binding inhibits the enzyme’s activity, preventing it from breaking down acetylcholine . As a result, acetylcholine accumulates in the synaptic cleft, leading to prolonged stimulation of cholinergic receptors.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by acetylcholinesterase, allowing the signal transmission to cease. When acetylcholinesterase is inhibited, acetylcholine persists in the synaptic cleft, leading to continuous stimulation of the post-synaptic neuron . This can result in various downstream effects depending on the specific location and function of the affected neurons.

Pharmacokinetics

The compound’s pharmacokinetic properties, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound was found to have good oral bioavailability, indicating that it absorbs well from the oral route . The compound was also found to be stable under various photolytic and pH stress conditions, but exhibited degradation under oxidative and thermal stress .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors . This can have various effects at the molecular and cellular level, depending on the specific neurons involved. The compound has been observed to have remarkable dose-dependent anti-acetylcholinesterase activity, indicating potential for treating neurodegenerative disorders .

Properties

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4S/c12-6-1-3-7(4-2-6)19-5-8-14-15-11(20-8)13-9(16)10(17)18/h1-4H,5H2,(H,17,18)(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJGJACBJLXSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)

![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)

![5-(4-chlorobenzyl)-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)

![N-cyclohexyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2444203.png)